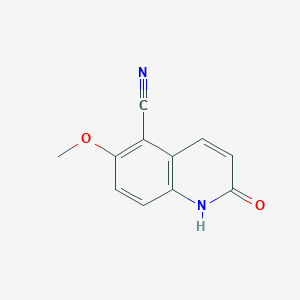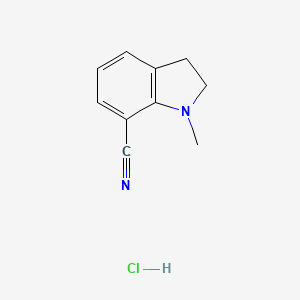
7-Chloro-1-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 7th position and a methoxy group at the 1st position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methoxynaphthalene typically involves the chlorination of 1-methoxynaphthalene. One common method is the electrophilic aromatic substitution reaction where chlorine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methoxynaphthalene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through interactions with cellular proteins, enzymes, or receptors, leading to alterations in cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-2-methoxynaphthalene
- 1-Chloro-4-methoxynaphthalene
- 1-Chloro-7-methoxynaphthalene
Comparison: 7-Chloro-1-methoxynaphthalene is unique due to the specific positioning of the chlorine and methoxy groups on the naphthalene ring. This positioning can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, the position of the substituents can affect the compound’s electronic distribution, steric hindrance, and overall stability.
Eigenschaften
CAS-Nummer |
91063-80-8 |
|---|---|
Molekularformel |
C11H9ClO |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
7-chloro-1-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3 |
InChI-Schlüssel |
KJAGAZLSFGGGIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


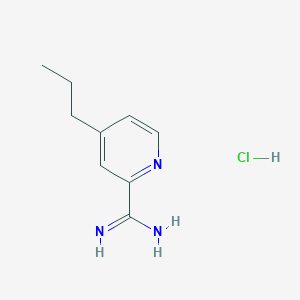
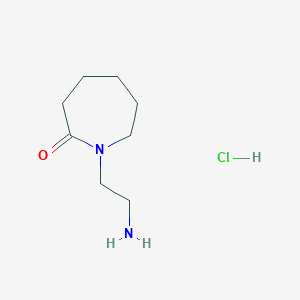
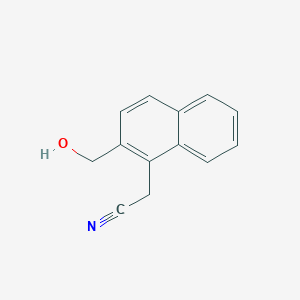

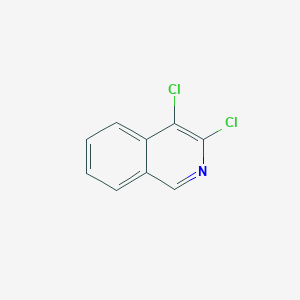

![2-Methyl-1H-naphtho[1,2-d]imidazol-5-ol](/img/structure/B11901883.png)

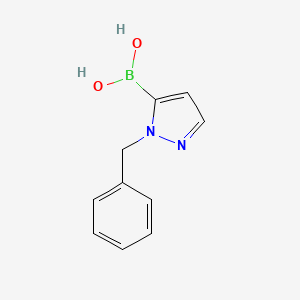
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
